molecular formula C22H24N2O3S B2968110 8-((1-((3-Methylbenzyl)sulfonyl)piperidin-4-yl)oxy)quinoline CAS No. 1903549-23-4

8-((1-((3-Methylbenzyl)sulfonyl)piperidin-4-yl)oxy)quinoline

Cat. No. B2968110
CAS RN: 1903549-23-4
M. Wt: 396.51
InChI Key: QWFAVNHLNMYLIV-UHFFFAOYSA-N
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Description

“8-((1-((3-Methylbenzyl)sulfonyl)piperidin-4-yl)oxy)quinoline” is a complex organic compound that contains a quinoline moiety, a piperidine ring, and a sulfonyl group . Quinolines and piperidines are both important structures in medicinal chemistry, found in many pharmaceuticals .


Molecular Structure Analysis

The compound contains a quinoline moiety, which is a bicyclic compound with a benzene ring fused to a pyridine ring. It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, quinoline and piperidine moieties can undergo a variety of chemical reactions. For example, quinolines can participate in electrophilic substitution reactions, and piperidines can undergo reactions such as hydrogenation, cyclization, and multicomponent reactions .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. Piperidine and quinoline derivatives are areas of active research in medicinal chemistry, and new synthetic methods and applications are continually being developed .

properties

IUPAC Name

8-[1-[(3-methylphenyl)methylsulfonyl]piperidin-4-yl]oxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-17-5-2-6-18(15-17)16-28(25,26)24-13-10-20(11-14-24)27-21-9-3-7-19-8-4-12-23-22(19)21/h2-9,12,15,20H,10-11,13-14,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFAVNHLNMYLIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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